1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry. This particular compound features a methoxyphenyl group and a trifluoromethylphenyl group attached to a piperazine ring, making it a molecule of interest for various scientific applications.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves several steps:
Suzuki–Miyaura Coupling: This method is commonly used for forming carbon-carbon bonds.
Reductive Amination: This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium borohydride.
Buchwald–Hartwig Amination: This method involves the coupling of an amine with an aryl halide using a palladium catalyst and a base.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to various receptors, including serotonin and dopamine receptors, influencing their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound lacks the methoxyphenyl group, which may result in different pharmacological properties.
4-[(4-Methoxyphenyl)methyl]piperazine: This derivative lacks the trifluoromethyl group, potentially altering its biological activity.
N-(4-Methoxyphenyl)piperazine: This compound has a different substitution pattern, which can affect its interaction with molecular targets.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-25-18-7-5-15(6-8-18)14-23-9-11-24(12-10-23)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFVVPGZHEFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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